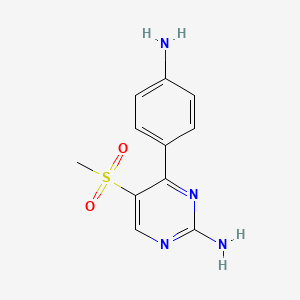
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 5-acetyl-2-oxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 5-acetyl-2-oxo-1-piperidinecarboxylate.
Reduction: Formation of benzyl 5-acetyl-2-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-piperidone: A similar compound with a tert-butyl group instead of a benzyl group.
1-Benzyl-4-piperidone: Another derivative with a different substitution pattern on the piperidine ring.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A related compound with an ethyl ester group.
Uniqueness
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and benzyl groups on the piperidine ring makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Clé InChI |
STWMUDSYFSPZAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)




![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)




![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
